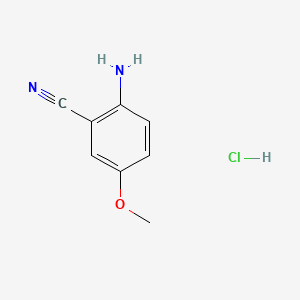

2-Amino-5-methoxybenzonitrile hydrochloride

Description

Properties

IUPAC Name |

2-amino-5-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXYQXNVUUIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679934 | |

| Record name | 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115661-38-6 | |

| Record name | Benzonitrile, 2-amino-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-5-methoxybenzonitrile Hydrochloride

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical and agrochemical development, the precise molecular architecture of a compound is its defining characteristic. It dictates function, reactivity, and safety. 2-Amino-5-methoxybenzonitrile, a substituted benzonitrile, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and crop protection chemicals.[1][2][3] The hydrochloride salt form is often utilized to improve stability and handling properties. Consequently, the unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint in quality control, regulatory submission, and ensuring the integrity of downstream research.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a novel or synthesized compound begins with techniques that provide rapid, high-level structural information: the molecular weight and the functional groups present.

Mass Spectrometry (MS): Defining the Molecular Formula

Principle of the Technique Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a compound like 2-amino-5-methoxybenzonitrile hydrochloride, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, providing a clear picture of the intact molecular ion.[4]

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The acidic proton from the hydrochloride salt will facilitate protonation.

-

Analysis: Identify the base peak corresponding to the protonated molecular ion [M+H]⁺. The high-resolution measurement will provide the exact mass, which can be used to confirm the elemental composition.

Data Interpretation & Expected Results The molecular formula for the free base, 2-amino-5-methoxybenzonitrile, is C₈H₈N₂O.

-

Expected Monoisotopic Mass (Free Base): 148.0637 g/mol .[5]

-

Expected HRMS Signal [M+H]⁺: The primary ion observed should be at an m/z corresponding to the protonated free base, C₈H₉N₂O⁺, which is 149.0715 .

-

Validation: The experimentally determined exact mass should match this theoretical value within a narrow tolerance (typically < 5 ppm), confirming the elemental formula. The characteristic isotopic pattern for the calculated formula should also be observed.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Principle of the Technique Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present in a molecule.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid 2-amino-5-methoxybenzonitrile hydrochloride powder directly onto the ATR crystal.

-

Instrumentation: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

Data Interpretation & Expected Results The IR spectrum provides a "fingerprint" that confirms the presence of the key functional groups. For aromatic nitriles, conjugation with the ring slightly lowers the frequency of the C≡N stretch compared to saturated nitriles.[7][8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Significance for Structure |

| N-H Stretch (Amine) | 3450 - 3300 | Strong, often a doublet | Confirms the primary amine (-NH₂) group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Indicates the presence of the benzene ring. |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | A key diagnostic peak for the nitrile group.[8][9] |

| Aromatic C=C Bending | 1600 - 1450 | Medium to Strong | Confirms the aromatic skeleton. |

| C-O Stretch (Ether) | 1250 - 1200 (Aryl) | Strong | Indicates the methoxy (-OCH₃) group attached to the ring. |

| C-N Stretch (Amine) | 1335 - 1250 | Medium | Supports the presence of the amino group. |

Table 1: Predicted Infrared Absorption Frequencies.

Core Structural Architecture: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol (General NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-5-methoxybenzonitrile hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred as it can solubilize hydrochloride salts and allows for the observation of exchangeable protons (e.g., -NH₃⁺).

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Perform a series of experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Environment and Connectivity

Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting/multiplicity), and their relative abundance (integration). For 2-amino-5-methoxybenzonitrile, we expect signals for three aromatic protons, the methoxy group protons, and the amine protons (which will likely be protonated to -NH₃⁺ in the hydrochloride salt).

| Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~7.0-7.5 | 3H | See below | Aromatic (H3, H4, H6) | Protons on the benzene ring. The exact shifts and splitting depend on the combined electronic effects of the -CN, -NH₂, and -OCH₃ groups. |

| ~3.8 | 3H | Singlet (s) | Methoxy (-OCH₃) | Protons of the methyl group are shielded and have no adjacent protons to couple with. |

| Broad | 3H | Singlet (br s) | Amine (-NH₃⁺) | Protons on the nitrogen are exchangeable, often resulting in a broad signal. The integration confirms three protons in the salt form. |

Aromatic Region Deconvolution:

-

The three aromatic protons will exhibit a specific splitting pattern. Based on the substitution pattern (1,2,4,5-), we can predict:

-

H-6: Will likely appear as a doublet (d), coupled only to H-4.

-

H-4: Will likely appear as a doublet of doublets (dd), coupled to H-3 and H-6.

-

H-3: Will likely appear as a doublet (d), coupled only to H-4. The exact assignment requires 2D NMR.

-

¹³C NMR and DEPT-135: The Carbon Skeleton

Interpretation: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (no signal).

-

Expected ¹³C Signals: 8 unique carbon signals.

-

DEPT-135 Prediction:

-

Positive Signals: 4 (3 aromatic CH, 1 -OCH₃).

-

Negative Signals: 0 (no CH₂ groups).

-

Absent Signals: 4 (C1-CN, C2-NH₂, C5-OCH₃, C-CN). These are the quaternary carbons.

-

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~160 | Absent | C5-O | Aromatic carbon attached to the electron-donating oxygen. |

| ~150 | Absent | C2-N | Aromatic carbon attached to the nitrogen. |

| ~120-130 | Positive | C3, C4, C6 | Aromatic CH carbons. |

| ~118 | Absent | C≡N | Nitrile carbon, a characteristic chemical shift. |

| ~100 | Absent | C1-CN | Aromatic carbon attached to the nitrile group. |

| ~56 | Positive | -OCH₃ | Methoxy carbon. |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts.

2D NMR: Assembling the Puzzle

2D NMR experiments are crucial for definitively connecting the atoms identified in 1D spectra.[11][12]

COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]

-

Expected Correlations: Cross-peaks will be observed between the coupled aromatic protons (H3-H4, H4-H6), confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Shows direct, one-bond correlations between protons and the carbons they are attached to.[11]

-

Expected Correlations:

-

The signal for the -OCH₃ protons (~3.8 ppm) will correlate with the methoxy carbon signal (~56 ppm).

-

Each aromatic proton signal will correlate with its corresponding aromatic CH carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for identifying how different fragments are connected and for assigning quaternary carbons.[11]

-

Key Expected Correlations:

-

The methoxy protons (-OCH₃) will show a correlation to the C5 quaternary carbon, confirming the position of the methoxy group.

-

The aromatic proton H-6 will show correlations to C2 and C4.

-

The aromatic proton H-4 will show correlations to C2 and C6.

-

The aromatic proton H-3 will show a correlation to the C1 quaternary carbon, which is crucial for placing the nitrile group.

-

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography stands as the "gold standard" for absolute structural determination.[13]

Principle of the Technique This technique involves directing X-rays at a single, well-ordered crystal of the compound. The electrons in the molecule diffract the X-rays in a specific pattern, which can be mathematically analyzed to generate a three-dimensional map of electron density.[14] This map reveals the precise spatial arrangement of every atom in the molecule and its position within the crystal lattice.

Experimental Protocol

-

Crystallization: The primary challenge is to grow a single, high-quality crystal of 2-amino-5-methoxybenzonitrile hydrochloride. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion techniques using various solvent systems.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The data are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation & Expected Results The output of an X-ray crystallography experiment is a definitive 3D model of the molecule. It will unambiguously confirm:

-

The connectivity of all atoms, corroborating the NMR data.

-

The precise bond lengths and angles.

-

The intermolecular interactions in the solid state, including hydrogen bonding involving the ammonium group (-NH₃⁺) and the chloride counter-ion.

Conclusion: A Synthesis of Evidence

The structural elucidation of 2-amino-5-methoxybenzonitrile hydrochloride is a systematic process that builds a conclusive argument from multiple, independent lines of analytical evidence. Mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the requisite functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity, providing a robust solution-state structure. Finally, where absolute certainty in the solid state is required, single-crystal X-ray crystallography provides the definitive three-dimensional architecture. Following this rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

- Vertex AI Search. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.

- Vertex AI Search. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

-

Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved January 16, 2026, from [Link]

- Vertex AI Search. (n.d.). Analytical Methods for Profiling Impurities in Pharmaceuticals.

-

PubMed. (2016, November 25). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Retrieved January 16, 2026, from [Link]

-

PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Retrieved January 16, 2026, from [Link]

-

Allen Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved January 16, 2026, from [Link]

-

YouTube. (2025, October 19). Aromatic Compounds Explained: Benzene Rings & Stable Structures. Retrieved January 16, 2026, from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 16, 2026, from [Link]

-

CK-12 Foundation. (2025, November 18). Structure, Nomenclature and Preparation of Aromatic Hydrocarbons. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved January 16, 2026, from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 2-amino-. Retrieved January 16, 2026, from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). Benzonitrile, 4-amino-. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved January 16, 2026, from [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 16, 2026, from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions. Retrieved January 16, 2026, from [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 16, 2026, from [Link]

-

MyBest.SHOP. (n.d.). 2-Amino-5-methoxybenzoic acid. Retrieved January 16, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). X Ray crystallography. Retrieved January 16, 2026, from [Link]

-

The Pharma Innovation. (2024, April 22). A review on x-ray crystallography and its applications. Retrieved January 16, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. michlala.edu [michlala.edu]

- 4. ijprajournal.com [ijprajournal.com]

- 5. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. ekwan.github.io [ekwan.github.io]

- 13. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methoxybenzonitrile Hydrochloride (CAS Number: 115661-38-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzonitrile hydrochloride, identified by the CAS number 115661-38-6, is a substituted benzonitrile that holds potential as a versatile building block in medicinal chemistry and drug discovery. The presence of an amino group, a methoxy group, and a nitrile moiety on the benzene ring provides a unique electronic and structural landscape for chemical modifications and biological interactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing a foundational understanding for its application in research and development.

Understanding the physicochemical characteristics of a compound is a critical first step in the drug development pipeline. These properties, including solubility, lipophilicity, and stability, profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity and formulation into a therapeutic agent. This document synthesizes available data to present a detailed overview of 2-Amino-5-methoxybenzonitrile hydrochloride.

Chemical Identity and Structure

-

IUPAC Name: 2-amino-5-methoxybenzonitrile hydrochloride

-

CAS Number: 115661-38-6

-

Linear Formula: C₈H₉ClN₂O

-

Molecular Weight: 184.63 g/mol

The structure of 2-Amino-5-methoxybenzonitrile hydrochloride is characterized by a benzonitrile core with an amino group at the C2 position and a methoxy group at the C5 position. The hydrochloride salt is formed by the protonation of the primary amino group.

Molecular Structure:

Caption: Chemical structure of 2-Amino-5-methoxybenzonitrile hydrochloride.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems. For 2-Amino-5-methoxybenzonitrile hydrochloride, a distinction must be made between the properties of the free base (2-Amino-5-methoxybenzonitrile, CAS 23842-82-2) and its hydrochloride salt. The salt form generally exhibits increased water solubility and stability.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Melting Point | 46-47 °C | Data not available | [1] |

| Boiling Point | 302 °C (predicted) | Data not available | [1] |

| Aqueous Solubility | Sparingly soluble in water | Expected to be higher than the free base | [2] |

| pKa | 2.41 ± 0.10 (predicted, for the protonated amino group) | Expected to be acidic due to the ammonium ion | [1] |

| LogP | 1.07 (predicted) | Expected to be lower than the free base | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases. | Generally more stable than the free base, particularly against oxidation of the amino group.[4] |

Causality Behind Property Differences:

-

Solubility: The hydrochloride salt introduces an ionic character to the molecule, which significantly enhances its interaction with polar solvents like water compared to the less polar free base.

-

pKa: The pKa of the hydrochloride salt will be determined by the equilibrium between the protonated amino group (an ammonium ion) and its conjugate base (the free amine). This value is crucial for understanding the ionization state of the molecule at physiological pH.

-

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The increased polarity of the hydrochloride salt leads to a lower LogP value, indicating a preference for the aqueous phase over the lipid phase.

-

Stability: The protonation of the amino group in the hydrochloride salt reduces its nucleophilicity and susceptibility to oxidative degradation, thus enhancing the overall chemical stability of the compound.[4][5]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires robust experimental protocols. The following are standard methodologies that can be applied to 2-Amino-5-methoxybenzonitrile hydrochloride.

Melting Point Determination

Protocol:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Self-Validating System: The protocol's validity is ensured by calibrating the apparatus with certified reference standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

-

Sample Preparation: An excess amount of 2-Amino-5-methoxybenzonitrile hydrochloride is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The attainment of equilibrium is confirmed by measuring the concentration at different time points until a constant value is achieved. The analytical method is validated for linearity, accuracy, and precision.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Protocol:

-

Sample Preparation: A known concentration of 2-Amino-5-methoxybenzonitrile hydrochloride is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Self-Validating System: The pH meter is calibrated with standard buffer solutions before the experiment. The concentration of the titrant is accurately known.

LogP Determination (Shake-Flask Method)

Protocol:

-

System Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for partitioning between the two phases.

-

Phase Separation: The two phases are allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Self-Validating System: Mass balance is checked to ensure that the total amount of the compound recovered from both phases is close to the initial amount.

Potential Biological Activity and Signaling Pathways

Substituted benzonitriles are a class of compounds with a wide range of documented biological activities. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to interactions with biological targets.[6]

While specific biological data for 2-Amino-5-methoxybenzonitrile hydrochloride is not extensively available in the public domain, its structural features suggest potential avenues for investigation. The aminobenzonitrile scaffold is present in molecules with various pharmacological activities, including:

-

Anticancer Activity: Some benzonitrile derivatives have been shown to possess antiproliferative effects.[7][8] The mechanism of action can vary, but may involve the inhibition of key enzymes or disruption of cellular processes like microtubule polymerization.

-

Enzyme Inhibition: The nitrile moiety can interact with the active sites of enzymes, leading to their inhibition. For instance, some substituted benzonitriles are known to be inhibitors of enzymes like tubulin.[7]

-

Antimicrobial Activity: Certain benzonitrile derivatives have demonstrated antimicrobial properties.[9]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical involvement in a cancer-related signaling pathway can be postulated for initial screening purposes. For example, if a derivative of this compound were to exhibit antiproliferative activity, it might be acting on a pathway that controls cell cycle progression or apoptosis.

Caption: Workflow of an in vitro cytotoxicity MTT assay.

Conclusion

2-Amino-5-methoxybenzonitrile hydrochloride is a chemical entity with a structural framework amenable to further exploration in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, highlighting the important distinctions between the free base and the hydrochloride salt. The outlined experimental protocols offer a robust framework for the empirical determination of these critical parameters. While specific biological data remains limited, the structural relationship to other bioactive benzonitriles suggests that this compound and its derivatives warrant investigation for potential therapeutic applications. Further research is essential to fully elucidate the physicochemical profile and biological activity of 2-Amino-5-methoxybenzonitrile hydrochloride, thereby unlocking its full potential for scientific and medicinal advancement.

References

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Matijašević, M., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113003. [Link]

- Michael, A. S., et al. (1956). Brine shrimp lethality bioassay. Science, 123(3203), 893-894.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

-

Al-Ostoot, F. H., et al. (2021). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. ChemistrySelect, 6(1), 103-111. [Link]

-

Sanna, V., et al. (2022). Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2308. [Link]

-

PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. (n.d.). 2-Amino-5-methoxybenzonitrile, 95%, Thermo Scientific™. [Link]

-

Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Ali, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints.

-

Williams, K. R., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1629. [Link]

-

Al-Ostoot, F. H., et al. (2024). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties. ChemistrySelect, 9(1), e202303892. [Link]

- Google Patents. (n.d.).

Sources

- 1. 2-Amino-5-methoxybenzonitrile CAS#: 23842-82-2 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. You are being redirected... [hit2lead.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-5-methoxybenzonitrile: A Comparative Analysis of the Free Base and Hydrochloride Salt

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 2-Amino-5-methoxybenzonitrile Free Base versus its Hydrochloride Salt.

This guide provides a detailed comparative analysis of 2-Amino-5-methoxybenzonitrile in its free base and hydrochloride salt forms. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of the distinct physicochemical properties, stability, and handling considerations of each form is paramount for successful research and development. This document offers field-proven insights and detailed experimental protocols to aid in the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of Form Selection

2-Amino-5-methoxybenzonitrile is a valuable building block in medicinal chemistry, notable for its role as a precursor in the synthesis of a range of biologically active molecules. The choice between utilizing the free base or the hydrochloride salt is a critical decision in the early stages of drug discovery and development, profoundly influencing factors such as solubility, stability, and bioavailability.[1][2] While the free base is the parent compound, the hydrochloride salt is often synthesized to enhance its pharmaceutical properties.[3][4] This guide will dissect the nuances of each form to empower researchers to make informed decisions in their synthetic and formulation strategies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the free base and the hydrochloride salt of 2-Amino-5-methoxybenzonitrile are rooted in their chemical structure and the resulting intermolecular forces. The protonation of the amino group in the hydrochloride salt leads to significant changes in its physical properties.

| Property | 2-Amino-5-methoxybenzonitrile (Free Base) | 2-Amino-5-methoxybenzonitrile (Hydrochloride Salt) | Rationale & Implications for Researchers |

| CAS Number | 23842-82-2[5] | 115661-38-6[6] | Ensures correct identification and sourcing of the desired compound. |

| Molecular Formula | C₈H₈N₂O[5] | C₈H₉ClN₂O | The addition of HCl increases the molecular weight. |

| Molecular Weight | 148.16 g/mol [5] | 184.63 g/mol | Important for stoichiometric calculations in chemical reactions. |

| Appearance | White to yellow to brown powder or low melting solid[7] | Light tan solid | Visual identification and assessment of purity. |

| Melting Point | 39-45 °C[7] | Not explicitly available, but expected to be significantly higher. | A higher melting point for the salt form is indicative of a more stable crystal lattice. |

| Aqueous Solubility | Poorly soluble[8] | Expected to have significantly higher solubility. | Critical for the preparation of aqueous stock solutions for biological assays and certain reaction conditions. The salt form is generally preferred for aqueous applications.[3][9] |

| Organic Solvent Solubility | Slightly soluble in chloroform and methanol[10] | Generally less soluble in non-polar organic solvents. | The free base is often more suitable for reactions conducted in organic media. |

| pKa | 2.41 (of the conjugate acid)[10] | Not applicable | Indicates the basicity of the amino group in the free base. |

The Critical Trifecta: Solubility, Stability, and Hygroscopicity

The decision to use the free base or the hydrochloride salt often hinges on three key practical considerations:

Solubility: As a general principle, the salt form of a drug is more soluble in aqueous solutions than its free base counterpart.[2][9] This is a direct consequence of the ionic nature of the hydrochloride salt, which readily interacts with polar water molecules. For researchers conducting in vitro biological assays, the enhanced aqueous solubility of the hydrochloride salt is a significant advantage, facilitating the preparation of stock solutions and ensuring homogeneity in the assay medium. Conversely, the free base often exhibits better solubility in a wider range of organic solvents, making it more amenable to various synthetic transformations.

Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical parameter, especially for solid dosage forms. While specific data for this compound is not available, amine salts can sometimes be more hygroscopic than their free base counterparts. However, the formation of a stable crystalline salt can also lead to reduced hygroscopicity.[6] Hygroscopicity can impact the handling, weighing, and long-term stability of a compound.[7]

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step guidance for common manipulations of 2-Amino-5-methoxybenzonitrile and its hydrochloride salt.

Preparation of 2-Amino-5-methoxybenzonitrile Hydrochloride from the Free Base

This protocol outlines a general procedure for the conversion of the free base to its hydrochloride salt.

Materials:

-

2-Amino-5-methoxybenzonitrile (free base)

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum desiccator)

Procedure:

-

Dissolve the 2-Amino-5-methoxybenzonitrile free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether dropwise via a dropping funnel. Alternatively, bubble anhydrous HCl gas through the solution.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to obtain 2-Amino-5-methoxybenzonitrile hydrochloride.

Causality Behind Experimental Choices:

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the precipitation of the salt and may lead to the formation of a hydrated salt or an oil.

-

Cooling: The reaction is performed at a low temperature to control the exothermicity of the acid-base reaction and to maximize the precipitation of the salt, as solubility is generally lower at reduced temperatures.

-

Slow Addition: Slow addition of the acid ensures controlled precipitation and prevents the formation of an unmanageable solid mass.

Conversion of the Hydrochloride Salt to the Free Base

This protocol describes the liberation of the free base from its hydrochloride salt.

Materials:

-

2-Amino-5-methoxybenzonitrile hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or a mild base solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the 2-Amino-5-methoxybenzonitrile hydrochloride in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Continue addition until gas evolution ceases and the aqueous layer is basic (check with pH paper).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-Amino-5-methoxybenzonitrile free base.

Causality Behind Experimental Choices:

-

Mild Base: A mild base like sodium bicarbonate is used to neutralize the hydrochloride and deprotonate the ammonium salt to the free amine. Stronger bases could potentially lead to side reactions.

-

Extraction: The free base is typically less water-soluble and more soluble in organic solvents, allowing for its efficient extraction from the aqueous phase.

-

Drying: The removal of residual water from the organic extract is essential to obtain a pure, dry product.

Spectroscopic Characterization: Identifying the Forms

Spectroscopic techniques are essential for confirming the identity and purity of the free base and its hydrochloride salt.

Infrared (IR) Spectroscopy

-

Free Base: The IR spectrum of the free base will show characteristic N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. A strong C≡N stretch for the nitrile group will be observed around 2220-2240 cm⁻¹.[14]

-

Hydrochloride Salt: The formation of the ammonium salt will significantly alter the N-H stretching region. The sharp N-H bands of the free amine will be replaced by a broad and strong absorption band for the -NH₃⁺ group, often centered around 2500-3000 cm⁻¹. The C≡N stretch will likely remain in a similar position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum, the most noticeable difference will be the chemical shift and appearance of the amine protons. In the free base, the -NH₂ protons typically appear as a broad singlet. In the hydrochloride salt, the -NH₃⁺ protons will be shifted downfield and may appear as a broader signal. The aromatic protons will also experience shifts due to the electron-withdrawing effect of the ammonium group.

-

¹³C NMR: The carbon atoms attached to and adjacent to the amino group will show downfield shifts in the spectrum of the hydrochloride salt compared to the free base, reflecting the change in the electronic environment upon protonation.

Visualization of Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: A logical diagram illustrating the relationship between the free base and hydrochloride salt forms and the corresponding experimental workflows for their interconversion.

Conclusion and Future Perspectives

The choice between 2-Amino-5-methoxybenzonitrile free base and its hydrochloride salt is a strategic one, with significant implications for both synthetic chemistry and pharmaceutical formulation. The hydrochloride salt generally offers superior aqueous solubility and chemical stability, making it the preferred form for many drug development applications, particularly for in vitro studies and the formulation of oral dosage forms. The free base, however, remains essential for many organic synthesis reactions where solubility in non-polar solvents is required.

References

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). White paper.

- Hydrochloride salt: Significance and symbolism. (2025). Wisdomlib.org.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (n.d.). Benchchem.

- 2-Amino-5-methoxybenzonitrile CAS#: 23842-82-2. (n.d.). ChemicalBook.

- A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions. (n.d.). Benchchem.

- Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. (n.d.). Benchchem.

- 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002. (n.d.). PubChem.

- 2-Amino-5-methoxybenzonitrile, 95%, Thermo Scientific. (n.d.). Fisher Scientific.

- Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. (n.d.). RSC Publishing.

- 2-Amino-5-methoxybenzonitrile | 23842-82-2. (n.d.). Manchester Organics.

- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmacy and...

- 2-Amino-5-methoxybenzonitrile, 95% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Thermal Analysis of Materials using TGA, TMA and DSC. (n.d.). Lucideon.

- Conceptual approach to thermal analysis and its main applic

- Thermal Analysis. (n.d.). Rigaku.

- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxid

- An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.

- Thermal Analysis | Materials Research Institute. (n.d.).

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.

- 1 H NMR and 13 C NMR characterization of MTC. (n.d.).

- 115661-38-6|2-Amino-5-methoxybenzonitrile hydrochloride|BLD Pharm. (n.d.). BLD Pharm.

- Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (2014). The Royal Society of Chemistry.

- 2-Amino-5-methoxy-benzonitrile hydrochloride | 115661-38-6. (n.d.). Sigma-Aldrich.

- DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile. (n.d.).

- 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532. (n.d.). PubChem.

- US9145353B2 - Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride. (n.d.).

- Properties of Amines and their Hydrochloride Salt. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.).

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 4. Hydrochloride salt: Significance and symbolism [wisdomlib.org]

- 5. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 115661-38-6|2-Amino-5-methoxybenzonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmaoffer.com [pharmaoffer.com]

- 10. 2-Amino-5-methoxybenzonitrile CAS#: 23842-82-2 [m.chemicalbook.com]

- 11. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

- 12. Conceptual approach to thermal analysis and its main applications [redalyc.org]

- 13. rigaku.com [rigaku.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-5-methoxybenzonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-amino-5-methoxybenzonitrile (CAS: 23842-82-2), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR theory, substituent effects, and spectral data from analogous structures to construct a reliable predictive model. This resource is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the expected spectroscopic signature of this molecule for structural verification, reaction monitoring, and quality control.

Introduction: The Imperative for Structural Elucidation

2-Amino-5-methoxybenzonitrile is a trisubstituted aromatic compound featuring three distinct functional groups: an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N).[3][4] The precise arrangement of these substituents on the benzene ring dictates the molecule's reactivity and its utility as a chemical building block.[2] Consequently, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard for this purpose, as chemical shifts and coupling constants provide a detailed electronic and topological map of the molecule.[1]

This guide follows a first-principles approach to predict the NMR spectra. We will dissect the molecule's electronic environment, predict the chemical shift and multiplicity for each unique proton and carbon nucleus, and provide a standard experimental protocol for acquiring such data.

Molecular Structure and Electronic Environment Analysis

The foundation of NMR spectral prediction lies in understanding the electronic effects of each substituent on the aromatic ring.

-

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through a positive mesomeric effect (+M). It strongly shields the ortho and para positions, shifting associated nuclei significantly upfield (to lower ppm values).

-

Methoxy Group (-OCH₃): Also an activating, electron-donating group (+M effect), though slightly less potent than the amino group. It shields its ortho and para positions.

-

Nitrile Group (-C≡N): A deactivating, electron-withdrawing group due to both a negative inductive (-I) and negative mesomeric (-M) effect. It deshields all ring positions, particularly the para position, shifting nuclei downfield (to higher ppm values).

The interplay of these competing effects determines the final chemical shift of each nucleus on the benzene ring.

Caption: Logical workflow for NMR spectral prediction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, one singlet for the methoxy group, and a broad singlet for the amino group. The analysis is based on a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Aromatic Region (δ 6.0 - 7.5 ppm)

The benzene ring has three protons: H-3, H-4, and H-6. Their chemical shifts are governed by the electronic effects of the substituents.

-

H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-donating -OCH₃ group. It is expected to be the most shielded (furthest upfield). It will appear as a doublet, coupled to H-4 with a small meta coupling constant.

-

H-4: This proton is ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group. It will be strongly shielded. It will appear as a doublet of doublets, showing coupling to both H-3 (ortho coupling) and H-6 (meta coupling).

-

H-3: This proton is ortho to the electron-withdrawing -C≡N group and meta to the -OCH₃ group. The powerful deshielding effect of the nitrile group will shift it the furthest downfield. It will appear as a doublet, coupled to H-4 with a large ortho coupling constant.

Aliphatic and Amine Regions

-

Methoxy Protons (-OCH₃): These three protons are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet. Based on data for related methoxybenzonitriles, the chemical shift is expected in the range of δ 3.7 - 3.9 ppm.[5]

-

Amino Protons (-NH₂): These two protons will appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected in a broad range from δ 4.0 - 5.5 ppm.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.25 | d | J ≈ 8.5 Hz | 1H | H-3 |

| ~ 6.85 | dd | J ≈ 8.5, 2.5 Hz | 1H | H-4 |

| ~ 6.70 | d | J ≈ 2.5 Hz | 1H | H-6 |

| ~ 4.50 | br s | - | 2H | -NH₂ |

| ~ 3.80 | s | - | 3H | -OCH₃ |

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Additive rules and data from similar substituted benzenes form the basis for these predictions.[6][7]

Caption: Structure of 2-Amino-5-methoxybenzonitrile with atom numbering for NMR assignment.

Aromatic Carbons (δ 95 - 160 ppm)

-

C-5 (bearing -OCH₃): This carbon is attached to the electronegative oxygen atom and will be significantly deshielded, appearing far downfield. Expected around δ 155-160 ppm.

-

C-2 (bearing -NH₂): Attached to the nitrogen, this carbon will also be downfield, but the shielding effect of the amino group on the ring mitigates this somewhat compared to C-5. Expected around δ 148-152 ppm.

-

C-4 & C-6: These protonated carbons are strongly influenced by the electron-donating groups, expecting them to be shifted upfield. C-6, being ortho to the potent -NH₂ group, will likely be further upfield than C-4.

-

C-3: This protonated carbon is ortho to the deshielding nitrile group, which will shift it downfield relative to C-4 and C-6.

-

C-1 (bearing -C≡N): This quaternary carbon is adjacent to the strongly shielding -NH₂ group, which will shift it significantly upfield. This is a characteristic feature of ortho-aminobenzonitriles. Expected around δ 95-100 ppm.

Nitrile and Methoxy Carbons

-

C-7 (-C≡N): The nitrile carbon has a characteristic chemical shift in the aromatic region. Expected around δ 118-120 ppm.[5]

-

C-8 (-OCH₃): The methoxy carbon appears in the aliphatic region and is highly predictable. Expected around δ 55-56 ppm.[5][8]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | C-5 |

| ~ 150.0 | C-2 |

| ~ 125.0 | C-3 |

| ~ 119.0 | C-7 (-C≡N) |

| ~ 118.0 | C-4 |

| ~ 115.0 | C-6 |

| ~ 98.0 | C-1 |

| ~ 55.5 | C-8 (-OCH₃) |

Note: These are estimated values. Quaternary carbon signals (C-1, C-2, C-5, C-7) are often of lower intensity.

Standard Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended.[9]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of purified 2-amino-5-methoxybenzonitrile.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Spectroscopy Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Set the spectral width to encompass a range of -1 to 13 ppm.

-

Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

-

Apply a standard 90° pulse sequence.

-

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

-

¹³C NMR Spectroscopy Acquisition:

-

Using the same instrument, set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.

-

A significantly larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the FID with a line broadening of 1-2 Hz before Fourier transformation.

-

Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

-

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-amino-5-methoxybenzonitrile. The predicted chemical shifts, multiplicities, and assignments offer a robust template for scientists working with this compound, facilitating its identification and characterization. The complex interplay of the electron-donating amino and methoxy groups with the electron-withdrawing nitrile group results in a distinctive and predictable spectroscopic fingerprint. Experimental verification using the outlined protocols is the essential final step to confirm these theoretical assignments.

References

- BenchChem. (2025). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuerT9UA5BRqShTAGnE6nqpdjKLwoWr1sMVyR_3r2sgDQViOat92k1cYa9idTNF84yCwImaYmXgjfwcW_KmGRXMSaA9sion-jEzc5f0V7NOXkFBo-MmDp-hQ2UPTxd8LOx6Wh8V5-ZJFdKZm1dYEpZ8eEqSpDfhYvXe18VtjGVnx2GsANkcAEwsgGpbvg4UqZbJTI7qDLwsNVO9UvHShXtTuIkCBU=]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQj8OXrw6AziFQ0COJlG4_NVf4Txm35-rHcxFPQgPbLY4m1tD3QM4N3W67YQwS9IZoAYE5vBNIn2_xpmBNenjLgqJuUZUlEh8FQyLdhNmE1X1IhTDz1PIwG6-4bTpV9vPdKZxZtcfPz7U-TBjFPIaVNUHxwznKCopcj9TjGMP6jnV85ScquqrTmNPCMnfiZ22GY0c0IoMb5v8lD7mDK31Z5t5cwoYVDaLJS40bUpZWuY-pEdlRcUY1mm_q]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGru_UOxTOtj80z5itXqLjd4zO9SVxn13YdMl25kgPPABFZ1RTP_EOzpFJoTXbh2NbddBnJORiJ54q6HdpmI67HkWANLvx1Qo_FQt-PFYni6VvcNrKC6dtosAuc3Ws5Jrqr-PQGaSHflpqjsF_qSWhrchIDNPBNqw==]

- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQwYtB3RZnvqCB6GUdWybavzhA717F7zlk3QDlIywhVEE3fwRG-bXNhaAq5E_tf7A6yoPyrf8Z9v_nvDdPKE3Kajpa4peDjUvs57I7K3dwDKyi9uJddfnBYYLiIHkq6imdyJN9faokFJl3cJgqIQuBskjG_uYzdAd8oEsPYDB6tFg6g2LHI0xUjtrFLMmE1SGs]

- Diehl, P., & Jokisaari, J. (n.d.). Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL67dB3BUqjtUTApiqTcSAvzuMjRbu3mUM2lbTwl2ZyaYylUCLYC7ap-nKZfMZ3SsYID7zAmQFFjbEt0Tf5Hs4hchutmpYZk3nmUw2Hu97pQABpkDNqxTR3ruX4kC3WAUIlsDWqPuRdbyx6s7ADWF1zfNdf4eCGQ==]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzuz8ROur3rqiSR8TKYRPfB5NwzBEcONR1eD6DLnFUeG7rNCcP7mXJRpvkILFyyMQh7nTm7g5W5ZWdk0Xfg1SMlSlBWMmJDpkWudpmYzY9PeeSeqz4RyLUDze9tdDR9B5ZKw==]

- ChemicalBook. (n.d.). 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtfTTRmFXQwmtRf70hGaVV3Wk8CcumwmAYHqzQRypY2P7rkqOcT0-VoymGj-klFrun200FTbeqPvUboSYOHBANMOGNzyOLmJ0jLl-Z-gramX0LjxWzKnrakfckJQRovxgUAV-L8QD5ElqDTkhB2yJbd1cjkQu8EyZdGFWMxL-ulhMtyk-b8U_th-LDo-HA]

- Jeliazkova, N. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuGJQyJlbTJ6hUE8k4zZYFpmdl2CJNxfJTWuJWE8e5jZ2cU0v1nsfa2Mq-ftFOhqa9w5wWXluubBgXboOcxpQdJtxeCQrrdBoT2Njjj8J8kpYNyADd9JFLmdpYAfC8iPh7YZjIvwVUkNovTQwPWlGycdIMkA8ZLxGEiYU_EbLbimdbUoL48QKkNhsgBtD95anvO8aeoQ==]

- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQpNsctzWKMuV1yiSqxMoPT_wtJhIOMV8X_HQJhVqPf14eghKde3kkoOHXTj4JWqWVpl3AkqyQYl_d0cy1bQdnzMmmkPcnD-D9CvxRn8u6Nz6tSk7Gyzw3s2YLdVYsSEYsCAh_hd4D1BXwjyFSf2mQF-2R-KWxv-ZaDG7hREoNk_kojSPjELEx0eS3qMxNBMwmfLE3k8LpnpXYxqi-Mcdv-lqBY5M0-mSGsjRMp0kl3OWii0rz-7fQzoDTtjB3eLE9R3_DVA==]

- ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOF9fYtLmz1pxXn2gDX7OrGOtusf2FjWM3zG7FL8JYoxZiIIlSjEw1SbuyA0KwR2Evg24px_D4b5eCNeESnFVEav1RFKUvWscpucmDu145j8pVuYjIfKLXxNIPq5VIft8o8_c_Hh5QoflokjjmYh00s7GXTL-4]

- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgEXaAOSOs2_BWjX_-uZSC22Yz6zTslWnKrM8Hb-q8Yy8JIr6_UkTr-2eMlert_PpXWSHTWv-eilcGkfo_FpCpKz3Y5Pvelph3UFtCESxDPX86SJtiW_ZtwnOmoTwcx2yMT6_GM6TZcCAbwo2licYdgxWY1Q==]

- SynQuest Labs. (n.d.). Agrochemical Synthesis: The Role of 2-Amino-5-methoxybenzonitrile. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOAOjVukAJJjqb0s6569pdI6EFEpkZNPQCnL4mAnFQQrUuumZv6WjcwqSWT6HIpZEnRV5-AMeXipOVSTPw9NjEDeT-EPb50Ocho6-2W2A9B4C8oFIpih77oVGddB4dq8bWdgW8sdCIP2rer_Sbu1LrEjPAIXHJKxcsiKsoU9Pcd7TIBojhIwSL9ybyNN9jfwj9LbOuFGJWkweVsvPH6ewvtTVkVePW-3uDkybxwBxlngSG]

- BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXe7FPoG4Dj4kCbAKtyPYo6g36Dsn597r6DTYgsl4J5kf1rrTN-t7aMNZ2PR9em6IOr04erw21yRkqd71m1nkdfSBEF5esElBWfmR_mEvjZYaCZ2Fjyz205cB_TSRfSl9-t4lH6ELCqV-DgsiswsK2yx-5Z7HfH-BMeSMX_pNKJJIgCQhGAQ63A1qAeyjckjny_pDPaRfsDzmrnb9JA9I_AIbUi3V0GrWNuj7fS4pFyJTOU3VDoWOM3cu0UV1mENea49P9gLaR9oDFLBMU2_M]

- PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmT5vC6SRTiSrgJnangTWcEvphVSugnvA62fM-yKTvLybbScpMtPpDza7K-rPlH3yd0hSxjTzFyGrWKsl2OZVZgJLlAkxksamtv0e8SSrEw8oaJ4xmNxrEilId3e1zHbz_UoQir21K6WLy1N9r8rm3ZGBm3lba2q16TICAg2R6zHU=]

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKJUFAtyqAaEAUle3NUe0OQR1iw7vHQvDNumKYVu9lWbKZYd7_xW0ioT0S9Jwoq0rv3lfcwcgqvGisNJT_DXwYWomt8vS3dLOSW8aoD80NmEFcunsg3sumGnlntRCJ72FzYh20HHB6F756cf8=]

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlagf9J1DmcT2aHtQTcO1jkwIScp--3KGgVnCYKAW2QYW45XBMZ8lLbuPjTBjIsoV-69UOgL_AfTNpP3W8vJqzL8CvwdI-Qw7IkbtRvCnj8eTyRzu7vrw5soLE-Og8jZqpnd4OLff7]

- Dona, A. C., et al. (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3JDz757xoRFtKohymdJFabbstB8upgKp8TgbNu6qP1EvHetiMx40HZAkCfWIgEXun_YRSaW9EqpKt460w9y4S1WTgIzvX6-ANrTI1GYpHnLkZz7OhB4YT5krcVWGKeMSOEkh2a5qmHEDCL1Q=]

- Oregon State University. (n.d.). 13C NMR Chemical Shift. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3fl4KlQ3VNb74jge80vbF3EaPDqSw7RmFITbw5IJDEKGAK-CvBQVyT5I79Mh7OzTTiQMe7Yq4IeGf_Kb2Dt3-WpI0vb93bxIQ6xkJQxCih4_PZmh3mcONh39J-HTJmfERuQ7ek6bBOmneXJz9nUqExN01bfb7O-nlP-oZPQL8tJxtXdx3fEOVKZe4pH09Xg==]

- SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9FDjtyGYc2VeVmt1Kzx3Tfy7y9YWnrbk_uD0NIhQzL3108IFyDiJlZrkjp5AXaxJEviLuHBQHsotDMEQNLzokJ8HJZQdDyLjXZt1dp97B4ntTD_jmwqE1-gG8LmEIOCMKNdXW6_s=]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_S11Lwf3o2BK_3I1TLt0Tx3t1e3zJ_6FiXJPwqwz77P4Rqadt387BhL85he8lq2Qlw7qHP4qVP1-K108E4UQmZ1ib_zIdqBRQk05fPosgcwW2xW3qHB0D47yFuE6CmIjiALjS5Cnm7oI0v-m_9b1ZMcrdASglH4yHkHb2AMLCAN7CQvfrr-fNHjKMx61zw==]

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcq6n3c5pKbGPnq8tlvhafI5ck6VW4jLecoTpQJnu-5bUFe1N_wiK-ANcHxIi6bkr0bjS1Q2a49u5uKhNSLci10i-PS8T0pRkhhPZILmT5F43sqEEyrur0Hso6tw5R-D7ckAp6ssDsZ6PRUNhftmjTI-3Smx-06nfT0uPbWDIR]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE72-bikAS6jbsMLcIl5MnvkWVW4Ex0bnGVTlTQyhhBKMvrDneY2ATKTXFn-hDTqigPE3DfOb_2mgiegfNxDK6xBEf0ar8C0xc0Y9VcoGoOVeL5clBt4FOPkKtY3t2KMMei4QsO8iMHajVawOJjTHXx64UXLCKt70WWkmneks7H6pjiAGeWYQYIYljQSLT5]

- Thermo Fisher Scientific. (n.d.). 2-Amino-5-methoxybenzonitrile, 95% 1 g. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaXyEChIGea6V-QGRv-jo8ofkprwC-fhOTWxAfPzgwf1ncfJ1bKka3z2v06fnYwNw6g8GWlQu8pIthvR9k-AmeoZox44zxCXFx1ReHNl8e1BFs02DbYG2h21IcxDqnHZtIJM5gRW7LtzXPZMs1y1b_5D77NVLmCiY_vyJb]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methoxybenzonitrile, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-Amino-5-methoxybenzonitrile hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-5-methoxybenzonitrile Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-methoxybenzonitrile hydrochloride in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and discusses modern analytical techniques for quantification. By synthesizing physicochemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility

2-Amino-5-methoxybenzonitrile hydrochloride is a substituted aromatic amine that serves as a valuable building block in organic synthesis. The success of chemical processes such as reactions, crystallizations, and chromatography hinges on a thorough understanding of the solubility of the solutes and reagents involved.[1] For a salt like 2-Amino-5-methoxybenzonitrile hydrochloride, its solubility profile dictates the choice of solvent for achieving homogeneous reaction media, efficient purification, and stable formulations. This guide explores the factors that control its dissolution in common organic solvents, providing both a theoretical framework and practical, actionable protocols.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]

Molecular Structure Analysis

2-Amino-5-methoxybenzonitrile hydrochloride possesses several key structural features that influence its solubility:

-

Aromatic Ring: The benzene core is nonpolar and contributes to solubility in less polar organic solvents.

-

Functional Groups: The polar amino (-NH2), methoxy (-OCH3), and nitrile (-CN) groups can engage in dipole-dipole interactions and hydrogen bonding.

-

Hydrochloride Salt: The most critical feature is the formation of an ammonium chloride salt (-NH3+Cl-). This ionic character drastically increases the compound's polarity compared to its freebase form (2-Amino-5-methoxybenzonitrile). This ionic nature suggests poor solubility in nonpolar solvents and enhanced solubility in polar solvents capable of solvating ions. Amine hydrochloride salts are often highly insoluble in non-polar process solvents like chlorobenzene.[4]

The Role of the Solvent

Organic solvents can be broadly categorized, and the choice of solvent is critical:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are generally effective at solvating both the ammonium cation and the chloride anion, making them good candidates for dissolving 2-Amino-5-methoxybenzonitrile hydrochloride.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions through hydrogen bonding. They are still expected to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant dipole moments and cannot effectively solvate the ionic salt, leading to very low solubility.

Impact of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it requires energy.[5] Consequently, increasing the temperature generally increases solubility by providing the necessary energy to break the crystal lattice bonds of the solid.[5][6] This principle is frequently used to prepare saturated or supersaturated solutions for crystallization.

Experimental Determination of Solubility

A reliable method for quantitatively determining solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

General Experimental Workflow

The logical flow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.

Detailed Protocol

Materials and Equipment:

-

2-Amino-5-methoxybenzonitrile hydrochloride (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Isothermal shaker bath or orbital shaker in a temperature-controlled environment

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of 2-Amino-5-methoxybenzonitrile hydrochloride (enough to ensure solid remains after equilibration) to a vial containing a precisely measured volume (e.g., 5.0 mL) of the test solvent.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 5) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Estimated Solubility Profile

While extensive quantitative data for 2-Amino-5-methoxybenzonitrile hydrochloride is not widely published, a qualitative and semi-quantitative profile can be estimated based on its ionic structure and the properties of its freebase form.[7] The freebase is slightly soluble in methanol and chloroform.[7] The hydrochloride salt is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and solvating both the ammonium cation and chloride anion effectively. |

| Water | Soluble | The high polarity and hydrogen bonding network of water make it a good solvent for ionic salts. | |

| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant and strong dipole moment can effectively solvate the cation. |

| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF but should still provide moderate solubility. | |

| Less Polar | Dichloromethane | Sparingly Soluble | May exhibit some solubility due to its ability to participate in dipole interactions, but limited by ionic character. |

| Chloroform | Sparingly Soluble | Similar to dichloromethane; the freebase has slight solubility, but the salt form will be less soluble.[7] | |

| Nonpolar | Toluene, Hexane | Insoluble | Lack the polarity required to overcome the crystal lattice energy of the ionic salt. |

Analytical Methods for Quantification

Accurate solubility determination requires a robust analytical method to measure the analyte's concentration. HPLC with UV detection is a common and reliable choice for aromatic compounds.[8]

HPLC-UV Method Development

A typical HPLC-UV method involves separating the analyte on a chromatographic column and detecting it via its UV absorbance.

-

Column: A reverse-phase C18 column is standard for compounds of this polarity.

-

Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is effective.

-

Detection: The compound's aromatic nature allows for strong UV absorbance, typically monitored between 254-280 nm.

-

Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.[8][9]

Analytical Workflow

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]